N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide

Catalog No.
S12523315
CAS No.
M.F
C11H15BrN4O
M. Wt
299.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carb...

Product Name

N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide

Molecular Formula

C11H15BrN4O

Molecular Weight

299.17 g/mol

InChI

InChI=1S/C11H15BrN4O/c1-15-2-4-16(5-3-15)11(17)14-10-6-9(12)7-13-8-10/h6-8H,2-5H2,1H3,(H,14,17)

InChI Key

UVUJDDXRHSSUJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=CN=C2)Br

N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide (CAS 1314734-61-6) is a functionalized, asymmetric urea building block widely utilized in the synthesis of advanced pharmaceutical intermediates and targeted therapeutics. Structurally, it combines a reactive 5-bromopyridine core—highly suited for palladium-catalyzed cross-coupling—with a 4-methylpiperazine moiety that serves as a built-in solubilizing group. For procurement teams and process chemists, sourcing this pre-formed, high-purity intermediate eliminates the hazardous handling of phosgene equivalents and streamlines downstream library generation by providing a fully capped, orthogonally stable pharmacophore [1].

Research Fit

Kinase inhibitor intermediate suited for PDGFR and TYK2 pathway studies
5-bromopyridin-3-yl scaffold supports late-stage SAR diversification
Pre-formed carboxamide-piperazine core supports convergent synthesis workflows

Attempting to substitute this specific building block with its des-methyl analog or synthesizing it in-house from 5-bromopyridin-3-amine introduces significant process inefficiencies. In-house urea formation using carbonyldiimidazole (CDI) or triphosgene frequently generates difficult-to-remove symmetrical urea byproducts, depressing isolated yields. Furthermore, utilizing a des-methyl piperazine analog necessitates additional Boc-protection and deprotection steps to prevent competitive N-arylation during subsequent cross-coupling reactions. Procuring the exact 4-methylated, 5-bromo-substituted compound ensures immediate readiness for Suzuki or Buchwald-Hartwig couplings while maintaining strict chemoselectivity and high atom economy [1].

Substitution Risk

Bromine regioisomer shift Moving bromine from 5- to 4- or 6-position may alter kinase hinge-binding geometry and selectivity profile
Piperazine-to-piperidine substitution Replacing piperazine with piperidine reduces H-bond acceptor count and may shift logD, permeability, and formulation behavior
Direct N-arylpiperazine analogs Absence of the carboxamide linker may increase sigma-1 receptor engagement, confounding kinase-targeted assay interpretation

Elimination of Symmetrical Urea Impurities

Procuring pre-formed N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide provides a highly pure asymmetric urea, bypassing the inherent chemoselectivity challenges of in-house synthesis. When synthesized locally using 5-bromopyridin-3-amine and triphosgene or CDI, the reaction typically yields 5-12% of the symmetrical 1,3-bis(5-bromopyridin-3-yl)urea byproduct, which exhibits poor solubility and co-crystallizes with the product. Commercial procurement guarantees <0.5% symmetrical urea, eliminating the need for labor-intensive chromatographic purification [1].

Evidence DimensionSymmetrical urea byproduct formation
Target Compound Data<0.5% (commercial pre-formed building block)
Comparator Or Baseline5-12% (in-house synthesis from 5-bromopyridin-3-amine)
Quantified DifferenceUp to 24-fold reduction in critical impurities
ConditionsStandard CDI/triphosgene-mediated urea coupling vs. procured material

Bypassing the formation of symmetrical ureas saves significant purification time and solvent costs during scale-up.

PDGFR Selectivity
Reported
5-bromopyridin-3-yl scaffold: reported 5- to 10-fold selectivity for PDGFRβ over c-KIT vs. 2-pyridyl isomer in radiometric kinase panel
Scaffold regioisomer critical for PDGFR-targeted screening context
Patent SAR tables; recombinant kinase domains; 33P-ATP assay

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The presence of the N-methyl group on the piperazine ring is critical for maintaining chemoselectivity during downstream functionalization. When subjected to standard Buchwald-Hartwig amination conditions at the 5-bromo position, the target compound achieves >95% selective C-N coupling. In contrast, using the des-methyl analog (N-(5-bromopyridin-3-yl)piperazine-1-carboxamide) results in competitive intra- or intermolecular N-arylation at the secondary amine, requiring an additional Boc-protection step that reduces overall synthetic efficiency by 15-20% [1].

Evidence DimensionDownstream coupling chemoselectivity and yield
Target Compound Data>95% selective coupling (no protection required)
Comparator Or BaselineDes-methyl analog (requires Boc-protection, ~80% net yield)
Quantified Difference15-20% higher overall efficiency by eliminating two synthetic steps
ConditionsPd-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki)

Using a fully capped tertiary amine prevents side reactions, shortening the synthetic route and increasing overall API yield.

Sigma-1 Affinity Shift
Class-level
Carboxamide linker: estimated sigma-1 Ki > 40 nM vs. direct N-arylpiperazine Ki 1.9–4.3 nM; reported ≥10-fold reduction
Supports reduced sigma receptor off-target context
Guinea pig brain membrane; class-level SAR inference

Built-In Solubilization for Downstream API Candidates

The 4-methylpiperazine moiety acts as an effective basic solubilizing group (pKa ~7.8) for the resulting scaffold. Compared to standard lipophilic urea analogs (e.g., 1-(5-bromopyridin-3-yl)-3-phenylurea), derivatives synthesized from this building block exhibit dramatically improved aqueous solubility in acidic and neutral media (>10 mg/mL vs. <0.1 mg/mL). This built-in property allows medicinal chemists to focus on optimizing the 5-position without needing to append additional solubilizing tags late in the synthesis [1].

Evidence DimensionAqueous solubility of the resulting scaffold
Target Compound Data>10 mg/mL (due to basic piperazine moiety)
Comparator Or Baseline<0.1 mg/mL (phenylurea or alkyl urea analogs)
Quantified Difference>100-fold improvement in aqueous solubility
ConditionsAqueous media at physiological or slightly acidic pH

Integrating a solubilizing group directly into the core building block accelerates lead optimization and improves the drug-likeness of the final compound.

Physicochemical Profile
Reported
tPSA ~48–54 Ų; HBA count = 4; HBD count = 1; predicted CNS MPO borderline space
Supports permeability and formulation property review
Piperidine analog tPSA ~42 Ų; calculated properties
Synthetic Efficiency
Head-to-head
Pre-formed carboxamide-piperazine intermediate enables 1–2 step SI-2251 analog synthesis vs. 3–5 steps from 5-bromopyridin-3-amine
Supports convergent TYK2 inhibitor SAR workflow
Solution-phase parallel synthesis; named preclinical inhibitor series

Protecting-Group-Free Library Generation

Because the piperazine ring is fully capped with a methyl group, this compound is highly suited for high-throughput, protecting-group-free Suzuki and Buchwald-Hartwig cross-coupling libraries. It allows rapid diversification at the 5-bromo position without the risk of competitive N-arylation [1].

Synthesis of Kinase Inhibitors and CNS Therapeutics

The combination of a pyridine core and a solubilizing 4-methylpiperazine tail is an established motif in modern kinase inhibitors. Procuring this specific intermediate accelerates the synthesis of blood-brain-barrier penetrant or orally bioavailable candidates by embedding favorable physicochemical properties early in the route [1].

Process-Scale API Manufacturing

For scale-up campaigns, sourcing this pre-formed asymmetric urea eliminates the need to handle highly toxic phosgene, diphosgene, or triphosgene in the pilot plant. It also bypasses the yield-limiting purification steps typically required to remove symmetrical urea byproducts [1].

Application Fit

Application
Selection Property
Validation Focus
PDGFR kinase inhibitor studies
5-bromopyridin-3-yl scaffold SAR context
Kinase hinge-binding selectivity review
TYK2 inhibitor SAR expansion studies
Pre-assembled carboxamide-piperazine core
Synthetic route fidelity and intermediate benchmarking
Kinase selectivity profiling studies
Carboxamide linker scaffold design
Sigma receptor off-target context review
CNS permeability SAR studies
Piperazine-piperidine matched molecular pair
Passive permeability and brain exposure review

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.04292 g/mol

Monoisotopic Mass

298.04292 g/mol

Heavy Atom Count

17

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